molecular formula C8H6BrFO2S B8529726 4-Bromo-2-fluoro-6-(methylthio)benzoic acid

4-Bromo-2-fluoro-6-(methylthio)benzoic acid

Cat. No. B8529726
M. Wt: 265.10 g/mol
InChI Key: WPBNYEWIKNQBJT-UHFFFAOYSA-N
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Patent
US08618154B2

Procedure details

To a 20 L flask was charged dimethyl formamide (14.5 L, 10.0 vol), followed by sodium hydroxide (293.7 g, 1.2 eq) and the reaction mass cooled to −15 to −10° C. 4-bromo-2,6-difluorobenzoic acid (1450 g, 1.0 equiv) was added over a period of 10-15 min at −15 to −10° C. and stirred for an additional 10-15 min. Sodium thiomethoxide (514.6 g, 1.2 equiv) was added over a period of 5-10 min at −10 to −5° C. On completion of the addition the temperature of the reaction was raised to 25-28° C. over a period of 45 to 60 min and maintained at that temperature 1.5-2 h. The temperature of the reaction was then raised to 60-65° C. over a period of 30-60 min and maintained at 60-65° C. for 5 h until the reaction was deemed complete. The reaction mixture was then cooled to 20-25° C. and quenched with a cooled (5-10° C.) solution of 2N HCl (5.045 L of 12N HCl in 30.3 L water). Following the quench, ethyl acetate (14.5 L, 10 vol) was added and the mixture stirred for 10-15 min. The phases were separated and the aqueous layer was extracted with ethyl acetate (7.25 L, 5 vol). The two phases were separated and the combined organic layer was washed with a brine solution (725 g of NaCl in 3.625 L of water). The phases were separated and the organic layer was washed with water (5.0 vol, 7.25 L). The phases were separated and the organic layer was dried over sodium sulfate (1450 g). The organic layer was filtered to remove the sodium sulfate, which was then washed with ethyl acetate (2.9 L, 2 vol). The organic layer was concentrated under reduced pressure at 45-50° C./30-40 mm Hg to ˜1 to 1.2 volumes and petroleum ether (7.25 L, 5 vol) was added at 40-45° C. over a period of 15-20 min. The solution was cooled to 20-25° C. over a period of 20-25 min. The solid was filtered and washed with petroleum ether (2.9 L, 2.0 vol) and the product dried under vacuum at 25-28° C., 0.4 to 0.7 mbar to afford 1410 g (87%, 99.40 Area %) of the intermediate 6-fluoro-4-bromo-2-methylsulfanyl-benzoic acid.
Quantity
293.7 g
Type
reactant
Reaction Step One
Quantity
1450 g
Type
reactant
Reaction Step Two
Quantity
514.6 g
Type
reactant
Reaction Step Three
Quantity
14.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:12]=[C:11](F)[C:7]([C:8]([OH:10])=[O:9])=[C:6]([F:14])[CH:5]=1.[CH3:15][S-:16].[Na+]>CN(C)C=O>[F:14][C:6]1[C:7]([C:8]([OH:10])=[O:9])=[C:11]([S:16][CH3:15])[CH:12]=[C:4]([Br:3])[CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
293.7 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1450 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C(=C1)F)F
Step Three
Name
Quantity
514.6 g
Type
reactant
Smiles
C[S-].[Na+]
Step Four
Name
Quantity
14.5 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for an additional 10-15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition the temperature of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 25-28° C. over a period of 45 to 60 min
Duration
52.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature 1.5-2 h
Duration
1.75 (± 0.25) h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction was then raised to 60-65° C. over a period of 30-60 min
Duration
45 (± 15) min
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 60-65° C. for 5 h until the reaction
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 20-25° C.
CUSTOM
Type
CUSTOM
Details
quenched with
TEMPERATURE
Type
TEMPERATURE
Details
a cooled (5-10° C.) solution of 2N HCl (5.045 L of 12N HCl in 30.3 L water)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 10-15 min
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (7.25 L, 5 vol)
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the combined organic layer was washed with a brine solution (725 g of NaCl in 3.625 L of water)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed with water (5.0 vol, 7.25 L)
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate (1450 g)
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CUSTOM
Type
CUSTOM
Details
to remove the sodium sulfate, which
WASH
Type
WASH
Details
was then washed with ethyl acetate (2.9 L, 2 vol)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure at 45-50° C./30-40 mm Hg to ˜1 to 1.2 volumes and petroleum ether (7.25 L, 5 vol)
ADDITION
Type
ADDITION
Details
was added at 40-45° C. over a period of 15-20 min
Duration
17.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 20-25° C. over a period of 20-25 min
Duration
22.5 (± 2.5) min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with petroleum ether (2.9 L, 2.0 vol)
CUSTOM
Type
CUSTOM
Details
the product dried under vacuum at 25-28° C.

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
FC1=CC(=CC(=C1C(=O)O)SC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.